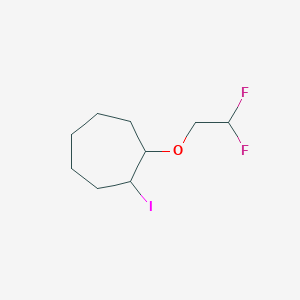
4,5-Dichloro-6-(methylthio)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-6-(methylthio)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5H3Cl2N2S It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-6-(methylthio)pyrimidine typically involves the chlorination of 6-methylthio-2,4-dichloropyrimidine. One common method includes the reaction of 4,6-dichloropyrimidine with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the chlorine atoms by the methylthio group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The reagents are typically added in a controlled manner, and the reaction mixture is continuously stirred and heated to maintain the desired temperature and reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dichloro-6-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 5 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used under reflux conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-6-(methylthio)pyrimidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-6-(methylthio)pyrimidine involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or proteins by binding to their active sites, thereby blocking their activity. For example, it may act as an inhibitor of kinases, which are enzymes involved in cell signaling and regulation . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
4,5-Dichloro-6-(methylthio)pyrimidine can be compared with other similar compounds such as:
4,6-Dichloro-2-(methylthio)pyrimidine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4,6-Dichloropyrimidine: Lacks the methylthio group, resulting in different chemical properties and reactivity.
2,4-Dichloro-6-methylthiopyrimidine:
Eigenschaften
Molekularformel |
C5H4Cl2N2S |
|---|---|
Molekulargewicht |
195.07 g/mol |
IUPAC-Name |
4,5-dichloro-6-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H4Cl2N2S/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3 |
InChI-Schlüssel |
NJOIOMQBIFRAIG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=NC=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-nitro-1-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B13079893.png)
![2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B13079896.png)




![8-Bromo-5-fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B13079926.png)


![2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B13079952.png)

![5-(Hydroxymethylidene)spiro[2.5]octan-6-one](/img/structure/B13079966.png)
![4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079983.png)
![N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane](/img/structure/B13079988.png)
